Quinotolast sodium anhydrous
Overview
Description
Quinotolast sodium anhydrous is an antiallergic . It inhibits histamine, LTC4 and PGD2 release in a concentration-dependent manner . Its CAS number is 101193-62-8 .
Molecular Structure Analysis
The molecular formula of Quinotolast sodium anhydrous is C17H11N6NaO3 . Its molecular weight is 370.30 . The IUPAC name for this compound is sodium;4-oxo-1-phenoxy-N-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)quinolizine-3-carboxamide .Physical And Chemical Properties Analysis
The exact mass of Quinotolast sodium anhydrous is 370.08 . Its elemental composition is C, 55.14; H, 2.99; N, 22.70; Na, 6.21; O, 12.96 .Scientific Research Applications
Oxidation Chemistry in Insect Cuticle Hardening
Quinotolast sodium anhydrous plays a role in the oxidation chemistry of catecholamines, particularly in the context of insect cuticle hardening. Research indicates that certain oxidations produce quinone methide as a key reactive intermediate, aiding in the hardening of the insect cuticle, which is crucial for insect survival and development (Sugumaran, 2000).
Modulating Arrhythmogenic Effects
The compound has implications in studying the modulation of arrhythmic effects of drugs like quinidine. A study highlighted its role in understanding the interaction with late sodium current (I(Na)) and its influence on cardiac arrhythmogenicity, which is essential for developing safer pharmacological treatments (Wu et al., 2008).
Sodium Concentration Mapping in Biological Tissues
Advances in magnetic resonance imaging techniques have leveraged the compound for mapping sodium concentration in biological tissues. This is instrumental in assessing changes in cellular viability, contributing significantly to medical diagnostics and research (Leroi et al., 2018).
Study of Electrical Conductivity
Quinotolast sodium anhydrous is utilized in the study of electrical conductivity, particularly in understanding the conductivity behaviors of various organic compounds and ions in aqueous solutions, which has implications in fields like electrochemistry and materials science (Klofutar & Šegatin, 2007).
High-Energy Organic Cathodes for Sodium Rechargeable Batteries
Research on organic electrodes for sodium-ion batteries has explored the use of quinone-derivatives related to quinotolast sodium anhydrous. This research is pivotal in developing sustainable energy storage solutions (Kim et al., 2015).
Enhancing Soil and Material Stabilization
Its application extends to soil stabilization processes, where anhydrous sodium compounds related to quinotolast sodium anhydrous have been used as activators in geopolymer binders, enhancing the strength properties of materials (Yu et al., 2020).
properties
IUPAC Name |
sodium;4-oxo-1-phenoxy-N-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)quinolizine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N6O3.Na/c24-15(18-17-19-21-22-20-17)12-10-14(26-11-6-2-1-3-7-11)13-8-4-5-9-23(13)16(12)25;/h1-10H,(H2,18,19,20,21,22,24);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDPWRMHFRRXOQH-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C3C=CC=CN3C(=O)C(=C2)C(=O)NC4=NN=N[N-]4.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N6NaO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Quinotolast sodium anhydrous | |
CAS RN |
101193-62-8 | |
Record name | Quinotolast sodium anhydrous | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101193628 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | QUINOTOLAST SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8K8E99F1S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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